molecular formula C10H11NO B1610696 3-(3-Hydroxypropyl)benzonitrile CAS No. 83101-13-7

3-(3-Hydroxypropyl)benzonitrile

Cat. No. B1610696
CAS RN: 83101-13-7
M. Wt: 161.2 g/mol
InChI Key: UTSJPOCSHJYKBT-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)benzonitrile is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.2 .


Molecular Structure Analysis

The molecular structure of 3-(3-Hydroxypropyl)benzonitrile consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Hydroxypropyl)benzonitrile include its molecular formula (C10H11NO), molecular weight (161.2), and its structure .

Scientific Research Applications

1. Solar Cell Efficiency

Benzonitrile derivatives, including those similar to 3-(3-Hydroxypropyl)benzonitrile, have been utilized in the field of solar energy. Particularly, benzonitrile-based electrolytes have shown a significant positive impact on the efficiency and stability of Dye Sensitized Solar Cells (DSSCs). Their low vapor pressure ensures long-term stability, maintaining efficiency values around 8% for over 1300 hours (Latini et al., 2014).

2. Synthesis of Bioactive Compounds

3-(3-Hydroxypropyl)benzonitrile and similar compounds have been instrumental in synthesizing various bioactive molecules. For instance, a novel synthesis of 3-amino-1,2-benzisoxazoles from benzonitrile derivatives has been described, providing an entry into complex ring systems used in pharmaceuticals (Shutske & Kapples, 1989).

3. Ionic Liquid Environment Monitoring

Benzonitrile, including structures akin to 3-(3-Hydroxypropyl)benzonitrile, serves as an infrared probe for monitoring the local environment of ionic liquids. This application is particularly relevant in understanding hydrogen bonding and intrinsic electric fields in ionic liquids, which are crucial in various industrial and chemical processes (Zhang et al., 2013).

4. Chemical Synthesis and Catalysis

Compounds structurally related to 3-(3-Hydroxypropyl)benzonitrile have been used in diverse chemical synthesis and catalytic processes. For example, they are utilized in the preparation of spiro compounds through sulfuric acid-promoted cascade cyclization. This process highlights the versatility of benzonitrile derivatives in synthesizing complex organic molecules (Sun et al., 2017).

Safety And Hazards

3-(3-Hydroxypropyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

3-(3-hydroxypropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSJPOCSHJYKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551270
Record name 3-(3-Hydroxypropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypropyl)benzonitrile

CAS RN

83101-13-7
Record name 3-(3-Hydroxypropyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83101-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Hydroxypropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-cyanocinnamyl alcohol (4.1 g) in methanol (100 ml) was hydrogenated at 50 psi over 10% palladium on charcoal (0.5 g) for 1 hour. The catalyst was filtered off and the filtrate was evaporated to give the product as a pale oil.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Into an oven-dried 500 ml flask with 2-neck adapter and stirring bar, 12.9 g of 3-(3-cyanophenyl)propanoic acid (the product of step (a)) was placed. The system was flushed with argon gas; then 84 ml tetrahydrofuran was added. The resulting mixture was stirred until the acid was dissolved. After cooling for about ten minutes with an ice bath, 88 ml borane-tetrahydrofuran was added in two 44 ml portions over a 20 minute period. The reaction mixture was stirred for 20 minutes in an ice bath and then quenched by the addition of about 17 ml water dropwise. The mixture was stripped to give an oil with white crystals. Ether (200 ml) and a solution of 8.8 g (0.22 mole) sodium hydroxide in 150 ml water were added. The organic phase was separated. The aqueous layer was extracted with an additional 35 ml ether. The combined ether extracts were dried over sodium sulfate, filtered, and stripped. The resulting oil was distilled in a Kugelrohr apparatus, the fraction bpt. 95°-110° C. was collected to give 11.5 g of the above-identified product.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into an oven-dried 500 ml flask with 2-neck adapter and stirring bar, 12.9 g of 3-(3-cyanophenyl)propanoic acid (the product of step (a)) was placed. The system was flushed with argon gas; then 84 ml tetrahydrofuran was added. The resulting mixture was stirred until the acid was dissolved. After cooling for about ten minutes with an ice bath, 88 ml borane-tetrahydrofuran was added in two 44 ml portions over a 20 minute period. The reaction mixture was stirred for 20 minutes in an ice bath and then quenched by the addition of about 17 ml water dropwise. The mixture was stripped to give an oil with white crystals. Ether (200 ml) and a solution of 8.8 g (0.22 mole) sodium hydroxide in 150 ml water were added. The organic phase was separated. The aqueous layer was extracted with an additional 35 ml ether. The combined ether extracts were dried over sodium sulfate, filtered, and stripped. The resulting oil was distilled in a Kugelrohr apparatus, the fraction bpt. 95°-110° C. was collected to give 11.5 g of the above-identified product.
Quantity
12.9 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BC Lee, JY Paik, DY Chi, KH Lee… - Bioconjugate …, 2004 - ACS Publications
To investigate adrenomedullary radiopharmaceuticals for positron emission tomography (PET), we have developed no-carrier-added m-(ω-[ 18 F]fluoroalkyl)benzylguanidines. m-(ω-[ …
Number of citations: 28 pubs.acs.org

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